molecular formula C17H18N2O3S B5217605 N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide

N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B5217605
M. Wt: 330.4 g/mol
InChI Key: VIYONUGTMVDIJB-UHFFFAOYSA-N
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Description

N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMSB, and it belongs to the class of sulfonamide compounds. AMSB has been synthesized using different methods, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of AMSB is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase (CA). CA is an enzyme that catalyzes the reversible hydration of carbon dioxide, and it plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting CA, AMSB can alter these processes and potentially lead to therapeutic effects.
Biochemical and Physiological Effects:
AMSB has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AMSB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, AMSB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

AMSB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields with excellent purity. AMSB is also stable under various conditions, making it suitable for use in a wide range of experiments. However, AMSB has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of AMSB. One potential direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of AMSB and its potential applications in various fields.

Synthesis Methods

The synthesis of AMSB involves the reaction of 4-aminobenzamide with methyl phenyl sulfone in the presence of a base to form the intermediate product, which is then reacted with allyl bromide to yield N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide. This method has been optimized to obtain high yields of AMSB with excellent purity.

Scientific Research Applications

AMSB has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. AMSB has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) that can be used for gas storage and separation. Furthermore, AMSB has shown promising results as a potential drug candidate for the treatment of cancer and other diseases.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-13-18-17(20)14-9-11-15(12-10-14)19(2)23(21,22)16-7-5-4-6-8-16/h3-12H,1,13H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYONUGTMVDIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide

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